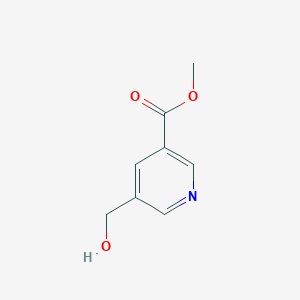

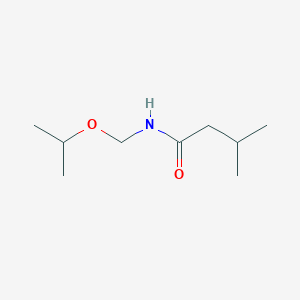

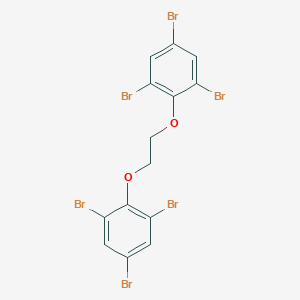

![molecular formula C14H14O2S2 B127315 Bis[4-(hydroxymethyl)phenyl] disulfide CAS No. 7748-20-1](/img/structure/B127315.png)

Bis[4-(hydroxymethyl)phenyl] disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Bis[4-(hydroxymethyl)phenyl] disulfide” is C14H14O2S2 . It has an average mass of 278.390 Da and a monoisotopic mass of 278.043518 Da .Physical And Chemical Properties Analysis

“Bis[4-(hydroxymethyl)phenyl] disulfide” has a density of 1.4±0.1 g/cm3, a boiling point of 451.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.8±3.0 kJ/mol and a flash point of 218.9±26.0 °C . The compound has a molar refractivity of 79.8±0.4 cm3, and it accepts 2 hydrogen bonds and donates 2 .Scientific Research Applications

Supramolecular Chemistry

(Disulfanediylbis(4,1-phenylene))dimethanol: has been utilized in supramolecular chemistry for the crystallization of wheel-and-axle host compounds . These host compounds form complexes with various organic guest solvents, demonstrating selectivity in guest binding which is crucial for the separation of complex mixtures.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its bifunctional nature with two hydroxymethyl groups allows for diverse chemical transformations, leading to the synthesis of complex organic molecules .

Material Science

In material science, Bis[4-(hydroxymethyl)phenyl] disulfide is used to modify surface properties of materials. Its ability to form disulfide bonds can be exploited to create self-assembling monolayers on gold surfaces, which are valuable in nanotechnology .

Analytical Chemistry

Pharmaceutical Research

4,4’-disulfanediylbis(4,1-phenylene)dimethanol: is explored in pharmaceutical research for its potential as a precursor in drug synthesis. Its structural motif is found in various pharmacologically active compounds .

Chemical Education

Due to its interesting chemical properties, this compound is also used in chemical education to demonstrate principles of organic chemistry and synthesis techniques to students .

properties

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(hydroxymethyl)phenyl] disulfide | |

CAS RN |

7748-20-1 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)